AMG-51

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

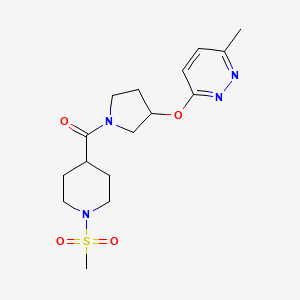

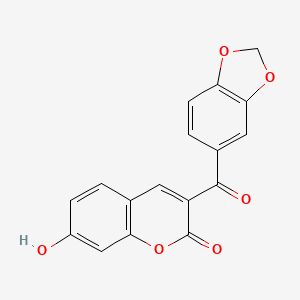

AMG-51 is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Wirkmechanismus

Target of Action

AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .

Mode of Action

This compound demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . This compound binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, this compound disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, this compound disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .

Biochemische Analyse

Biochemical Properties

AMG-51 interacts with the KRAS protein, specifically the G12C mutation . It inhibits SOS1-catalyzed nucleotide exchange of recombinant mutant KRAS G12C/C118A but has minimal effect on KRAS C118A, which is wildtype at position 12 . The observed rate constant (k inact /K i ) of covalent modification of KRAS G12C by this compound was determined biochemically by mass spectrometry .

Cellular Effects

This compound inhibits KRAS signaling as measured by ERK phosphorylation in all KRAS p.G12C cell lines tested, but does not inhibit phosphorylation of ERK in cell lines lacking the KRAS p.G12C mutation . Cellular occupancy of KRAS G12C by this compound was determined by mass spectrometry and correlated well with inhibition of ERK phosphorylation . This compound also selectively impaired the viability of KRAS p.G12C mutant lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by covalently modifying the G12C-containing peptide of KRAS . It locks KRAS in its inactive GDP-bound state . This is achieved by reacting with the mutant cysteine adjacent to the switch II pocket (SIIP) of KRAS .

Temporal Effects in Laboratory Settings

It has been shown to possess robust in vivo efficacy .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being evaluated in a Phase I study .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AMG-51 involves multiple steps, including the formation of the quinoline core, the introduction of fluorine atoms, and the attachment of various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

AMG-51 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

AMG-51 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core.

Gefitinib: An anticancer drug with a quinazoline core, structurally related to quinoline.

Erlotinib: Another anticancer drug with a quinazoline core.

Uniqueness

AMG-51 is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZEUCTVQJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33F2N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)

![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)

![5-butyl-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2749281.png)

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/new.no-structure.jpg)

![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one](/img/structure/B2749286.png)